molecular formula C24H20N4O B15022839 9-(Morpholin-4-yl)-5-phenylbenzimidazo[2,1-a]phthalazine

9-(Morpholin-4-yl)-5-phenylbenzimidazo[2,1-a]phthalazine

Cat. No.: B15022839
M. Wt: 380.4 g/mol
InChI Key: RJENBGLBRFQKRU-UHFFFAOYSA-N
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Description

9-(Morpholin-4-yl)-5-phenylbenzimidazo[2,1-a]phthalazine is a complex organic compound that belongs to the class of phthalazine derivatives Phthalazine derivatives are known for their significant biological activities and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Morpholin-4-yl)-5-phenylbenzimidazo[2,1-a]phthalazine typically involves the reaction of 3-(4-morpholinyl)phthalic anhydride with 2-aminobenzimidazole in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

9-(Morpholin-4-yl)-5-phenylbenzimidazo[2,1-a]phthalazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition

Properties

Molecular Formula

C24H20N4O

Molecular Weight

380.4 g/mol

IUPAC Name

4-(5-phenylbenzimidazolo[2,1-a]phthalazin-9-yl)morpholine

InChI

InChI=1S/C24H20N4O/c1-2-6-17(7-3-1)23-19-8-4-5-9-20(19)24-25-21-11-10-18(16-22(21)28(24)26-23)27-12-14-29-15-13-27/h1-11,16H,12-15H2

InChI Key

RJENBGLBRFQKRU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C4N3N=C(C5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

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